Cas no 2229005-79-0 (5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole)
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole
- 2229005-79-0
- EN300-1921225
-
- Inchi: 1S/C7H12BrN3/c1-7(2,5-8)6-4-9-10-11(6)3/h4H,5H2,1-3H3
- InChI Key: FAIZCPROHZZVOX-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)C1=CN=NN1C
Computed Properties
- Exact Mass: 217.02146g/mol
- Monoisotopic Mass: 217.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.7Ų
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921225-0.05g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 0.05g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-0.1g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 0.1g |
$1384.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-0.25g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 0.25g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-0.5g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 0.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-1.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 1g |
$1572.0 | 2023-05-31 | ||
| Enamine | EN300-1921225-2.5g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 2.5g |
$3080.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-5.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 5g |
$4557.0 | 2023-05-31 | ||
| Enamine | EN300-1921225-10.0g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 10g |
$6758.0 | 2023-05-31 | ||
| Enamine | EN300-1921225-1g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1921225-5g |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2229005-79-0 | 5g |
$4557.0 | 2023-09-17 |
5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole
5-(1-Bromo-2-Methylpropan-2-yl)-1-Methyl-1H-1,2,3-Triazole: A Comprehensive Overview
5-(1-Bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole (CAS No. 2229005-79-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new pharmaceuticals and chemical reagents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The structure of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole is composed of a triazole ring substituted with a methyl group at the 1-position and a bromomethylpropane moiety at the 5-position. The triazole ring is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms. This ring system is known for its high stability and reactivity, making it a valuable building block in organic synthesis and drug design.
The presence of the bromomethylpropane substituent adds a layer of complexity to the molecule. The bromine atom is an excellent leaving group, which can be readily replaced by various nucleophiles in substitution reactions. This property makes 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole a versatile intermediate in the synthesis of more complex molecules. The methyl group at the 1-position of the triazole ring further enhances the compound's stability and solubility in organic solvents.
In terms of synthesis, 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole can be prepared through a series of well-established chemical reactions. One common approach involves the reaction of 4-bromoacetone with azide to form the corresponding azide intermediate, followed by cycloaddition with an alkyne to form the triazole ring. The final step involves methylation of the triazole ring to introduce the methyl group at the 1-position. This synthetic route is highly efficient and can be scaled up for industrial production.
Recent research has focused on exploring the biological activities and potential applications of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole. Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The triazole moiety is known to interfere with ergosterol biosynthesis in fungi, making it an effective antifungal agent. Additionally, the bromine atom can be functionalized to enhance the compound's activity against specific pathogens.
Beyond its antimicrobial properties, 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole has also shown promise as a ligand in metal coordination chemistry. The triazole ring can act as a bidentate ligand, forming stable complexes with various metal ions. These metal complexes have potential applications in catalysis and materials science. For example, copper(II) complexes of this compound have been used as catalysts in click reactions, which are widely employed in organic synthesis and bioconjugation.
In the field of medicinal chemistry, 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole has been investigated as a lead compound for drug development. Its unique structure and functional groups make it an attractive candidate for modifying existing drugs or designing new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation and metastasis.
The safety profile of 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-1,2,3-triazole is another important aspect that has been studied extensively. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, like any chemical compound used in pharmaceuticals or industrial applications, it is crucial to conduct thorough safety assessments to ensure its safe use.
In conclusion, 5-(1-bromo-2-methylpropan-2-y)-l-lmethyl-lH-l , , -triazole (CAS No. 229005 -79 -0) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and chemical properties make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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